molecular formula C38H60O2 B13832836 9-cis-Retinyl Linoleate

9-cis-Retinyl Linoleate

Cat. No.: B13832836
M. Wt: 548.9 g/mol
InChI Key: XJKITIOIYQCXQR-WRXPCABDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cis-Retinyl Linoleate is a retinoid compound, specifically an ester of 9-cis-retinol and linoleic acid Retinoids are a class of chemical compounds that are vitamers of vitamin A or are chemically related to it They are crucial for various biological processes, including vision, immune function, and cellular growth

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cis-Retinyl Linoleate typically involves the esterification of 9-cis-retinol with linoleic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or enzymatic catalysts. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the stability of the retinoid structure.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as high-performance liquid chromatography (HPLC) for purification and large-scale esterification processes. The use of bioreactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

9-cis-Retinyl Linoleate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the retinol part of the molecule into retinoic acid.

    Reduction: The compound can be reduced to its alcohol form.

    Substitution: The ester bond can be hydrolyzed to yield 9-cis-retinol and linoleic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Acidic or basic hydrolysis can be employed to break the ester bond.

Major Products Formed

    Oxidation: 9-cis-Retinoic acid

    Reduction: 9-cis-Retinol

    Substitution: 9-cis-Retinol and linoleic acid

Scientific Research Applications

9-cis-Retinyl Linoleate has a wide range of applications in scientific research:

    Chemistry: Used as a standard in chromatographic analysis and as a reagent in synthetic organic chemistry.

    Biology: Studied for its role in cellular differentiation and proliferation.

    Medicine: Investigated for its potential in treating skin disorders and certain types of cancer.

    Industry: Utilized in the formulation of cosmetic products due to its skin-regenerative properties.

Mechanism of Action

The mechanism of action of 9-cis-Retinyl Linoleate involves its conversion to 9-cis-retinoic acid, which then binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate the expression of genes involved in cellular growth, differentiation, and apoptosis. The binding of 9-cis-retinoic acid to these receptors modulates various signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-cis-Retinoic Acid
  • All-trans-Retinyl Linoleate
  • All-trans-Retinoic Acid

Comparison

9-cis-Retinyl Linoleate is unique due to its specific cis configuration, which allows it to interact differently with retinoid receptors compared to its all-trans counterparts. This unique interaction can result in distinct biological effects, making it a valuable compound for targeted therapeutic applications.

Properties

Molecular Formula

C38H60O2

Molecular Weight

548.9 g/mol

IUPAC Name

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C38H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h11-12,14-15,22,24-25,28-30H,7-10,13,16-21,23,26-27,31-32H2,1-6H3/b12-11-,15-14-,25-22+,29-28+,33-24-,34-30+

InChI Key

XJKITIOIYQCXQR-WRXPCABDSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Origin of Product

United States

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